N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine CAS 1381787-76-3
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine CAS 1381787-76-3
Title: The Strategic Integration of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine (CAS 1381787-76-3) in Next-Generation Peptide Therapeutics
Abstract: Protein-protein interactions (PPIs) represent a vast and highly sought-after class of therapeutic targets. However, their large, flat, and hydrophobic interfaces are notoriously difficult to drug using standard natural amino acids. This technical whitepaper explores the mechanistic advantages and synthetic integration of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine (CAS 1381787-76-3), a halogenated, conformationally restricted unnatural amino acid. By acting as a structural wedge and a halogen bond donor, this biphenylalanine derivative dramatically enhances the binding affinity and proteolytic stability of peptide-based inhibitors.
Physicochemical Profiling & Structural Mechanics
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine, commonly abbreviated as Fmoc-Bph2C-OH, is a specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). The molecule consists of an L-phenylalanine core where the primary phenyl ring is substituted at the para position with an ortho-chlorinated phenyl group.
Table 1: Key Physicochemical Properties
| Property | Specification |
| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid |
| CAS Number | 1381787-76-3 |
| Molecular Formula | C30H24ClNO4[1] |
| Molecular Weight | 497.97 g/mol [1] |
| Purity | ≥98% |
| Appearance | Solid / Powder |
| Storage Conditions | Sealed in dry, 2-8°C |
(Data aggregated from authoritative chemical safety and product specifications,[1],[2].)
Mechanistic Advantages in Drug Design
The selection of Fmoc-Bph2C-OH over standard hydrophobic residues (e.g., Tryptophan or un-substituted Biphenylalanine) is driven by strict causality in molecular recognition.
A. Atropisomerism and Conformational Locking
The 2'-chloro substitution on the distal phenyl ring creates a severe steric clash with the proximal phenyl ring's ortho hydrogens. This restricts free rotation around the biphenyl C-C axis, inducing atropisomerism. By locking the side chain into a preferred dihedral angle, the unnatural amino acid acts as a pre-organized structural motif. When the peptide binds to a deep hydrophobic pocket, this pre-organization significantly reduces the entropic penalty of binding, leading to exponential gains in target affinity.
B. Halogen Bonding (σ-Hole Interactions)
Beyond steric bulk, the chlorine atom provides a highly directional non-covalent interaction known as halogen bonding. The electron-deficient region (σ-hole) on the outer tip of the chlorine atom can act as an electrophile, forming strong, highly specific bonds with backbone carbonyl oxygens or side-chain nucleophiles within the target protein's binding site.
C. Proteolytic Shielding
In vivo peptide therapeutics are heavily limited by rapid enzymatic degradation. The massive steric bulk of the 2'-chloro-biphenyl group physically shields adjacent peptide bonds from the active sites of endopeptidases, drastically extending the pharmacokinetic half-life of the resulting drug.
Caption: Logic of conformational restriction and halogen bonding driving enhanced target affinity.
Optimized Solid-Phase Peptide Synthesis (SPPS) Workflow
Due to the significant steric hindrance of the 2'-chloro-biphenyl side chain, standard coupling protocols (e.g., using HBTU/DIEA for 30 minutes) frequently result in incomplete coupling and sequence truncation. To ensure high-fidelity synthesis, the following self-validating protocol is required.
Step-by-Step Methodology
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Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes to maximize accessibility to the functional sites.
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Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF and Dichloromethane (DCM) to remove residual base.
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Activation and Coupling:
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Causality of Reagent Choice: Avoid uronium-based coupling reagents (like HATU or HBTU) for this specific residue, as the slow coupling rate of the bulky Bph2C group increases the risk of guanidinylation of the free amine. Instead, use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure . This combination suppresses epimerization and forces high-efficiency coupling even for sterically demanding unnatural amino acids.
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Stoichiometry: 3-4 equivalents of Fmoc-Bph2C-OH, 3-4 eq DIC, and 3-4 eq Oxyma Pure.
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Reaction Time: Extend the coupling time to 2 to 4 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 10 minutes) if the peptide sequence permits.
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Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, necessitating a secondary coupling cycle using a different solvent system (e.g., NMP) to alter the resin swelling dynamics.
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Cleavage: Cleave the final peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
Caption: Optimized SPPS workflow emphasizing extended coupling for bulky unnatural amino acids.
Application in Target-Directed Drug Discovery
The integration of biphenylalanine derivatives has revolutionized the development of macrocyclic and linear peptide inhibitors. A prime example is the disruption of the p53-MDM2 interaction . MDM2 possesses a deep, hydrophobic cleft that natively binds the Phe19, Trp23, and Leu26 residues of the p53 tumor suppressor protein[3].
Research has demonstrated that substituting native residues with biphenylalanine derivatives allows the unnatural side chains to insert deeply into the Leu- and Trp-pockets of MDM2[3]. The addition of halogens (like the 2'-chloro substitution) further optimizes the geometry and electron distribution, yielding macrocyclic inhibitors with picomolar potency—a massive leap over the low-micromolar affinity of wild-type sequences[3]. Similar strategies are currently being deployed against other "undruggable" targets, including oncogenic KRAS and HIV capsid protein dimerization interfaces.
References
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Title: Fmoc-Bph2C-OH | 1381787-76-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:
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[1] Title: BLD Pharmatech: CHEMICAL PRODUCT AND COMPANY IDENTIFICATION (1381787-76-3) Source: bldpharm.com URL:
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[2] Title: Safety Data Sheet - ChemScene (Fmoc-Bph2C-OH) Source: chemscene.com URL:
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[3] Title: Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors - PMC Source: nih.gov URL:
